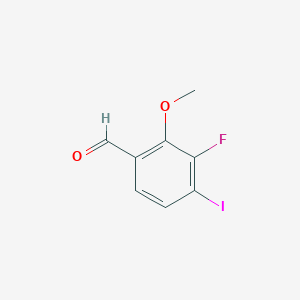

3-Fluoro-4-iodo-2-methoxybenzaldehyde

Description

Contextualization of Halogenated Benzaldehydes in Contemporary Organic Synthesis and Medicinal Chemistry

Halogenated benzaldehydes are a cornerstone of modern organic chemistry, valued for their versatility as intermediates in a wide array of chemical transformations. nih.gov The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzaldehyde (B42025) scaffold dramatically influences the compound's electronic properties and reactivity. nih.gov This makes them indispensable precursors for creating pharmaceuticals, agrochemicals, and dyes. nih.gov

Halogen substituents serve as reactive handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for forging new carbon-carbon and carbon-heteroatom bonds. The presence of a halogen also provides a site for nucleophilic aromatic substitution, further expanding synthetic possibilities.

In medicinal chemistry, halogenation is a widely employed strategy to enhance the pharmacological profile of drug candidates. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is often introduced to improve metabolic resistance and bioavailability, while heavier halogens like iodine can be used in the development of imaging agents or as key components in specific therapeutic compounds.

Strategic Significance of Multifunctionalized Aromatic Aldehydes as Building Blocks and Precursors

Aromatic aldehydes bearing multiple functional groups are prized as building blocks in organic synthesis due to the diverse reactivity they offer. The aldehyde group itself is highly versatile, readily participating in reactions such as Wittig olefination, reductive amination, and the formation of Schiff bases, which are crucial for assembling more complex molecules. researchgate.net

The presence of additional substituents, such as the fluoro, iodo, and methoxy (B1213986) groups in 3-fluoro-4-iodo-2-methoxybenzaldehyde (B6253962), provides chemists with multiple points for modification. These groups can direct the regioselectivity of further reactions on the aromatic ring and can be manipulated or involved in subsequent synthetic steps. This multi-functionality allows for the efficient and convergent synthesis of intricate molecular architectures from a single, well-designed precursor. Consequently, such compounds are integral to the synthesis of natural products, advanced materials, and high-value active pharmaceutical ingredients (APIs). mdpi.comnih.gov

Overview of Current Research Trajectories for Related Fluorine- and Iodine-Containing Methoxybenzaldehydes

While dedicated studies on 3-fluoro-4-iodo-2-methoxybenzaldehyde are not extensively documented, research on its isomers and structurally related compounds provides a clear indication of its potential applications. These related molecules are actively being explored as key intermediates in the synthesis of biologically active compounds.

For instance, 3-Fluoro-4-methoxybenzaldehyde has been utilized as a crucial reagent in the synthesis of resveratrol (B1683913) derivatives, which are investigated as potent inhibitors of lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy. chemicalbook.com This same aldehyde is also a precursor for substituted pyrazolyl piperidine (B6355638) derivatives that exhibit antiplatelet aggregation activity. chemicalbook.com

Similarly, other fluorinated and methoxy-substituted benzaldehydes are employed in the creation of diverse heterocyclic scaffolds. 2-Fluoro-4-methoxybenzaldehyde is used to prepare fluorine-containing 2,4,5-trisubstituted imidazoles and complex polyhydroquinolines. Research has also shown that fluorine-substituted benzaldehydes can react to form chalcone (B49325) derivatives, which are precursors to various bioactive flavonoids. acgpubs.org These examples underscore the value of the unique combination of fluoro, iodo, and methoxy substituents on a benzaldehyde core, positioning 3-fluoro-4-iodo-2-methoxybenzaldehyde as a promising, yet underexplored, building block for future discoveries in medicinal chemistry and materials science.

| Compound Name | Application / Research Area |

| 3-Fluoro-4-methoxybenzaldehyde | Synthesis of resveratrol derivatives (LSD1 inhibitors), Synthesis of antiplatelet agents. chemicalbook.com |

| 2-Fluoro-4-methoxybenzaldehyde | Preparation of trisubstituted imidazoles, polyhydroquinolines, and other complex heterocycles. |

| Fluorine-substituted benzaldehydes | Synthesis of chalcone derivatives, precursors to flavonoids. acgpubs.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H6FIO2 |

|---|---|

Molecular Weight |

280.03 g/mol |

IUPAC Name |

3-fluoro-4-iodo-2-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6FIO2/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-4H,1H3 |

InChI Key |

SWCBTZJITINVCP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1F)I)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 4 Iodo 2 Methoxybenzaldehyde and Analogous Structures

Chemoselective Strategies for Halogenated and Alkoxy-Substituted Benzaldehyde (B42025) Synthesis

The construction of highly substituted benzaldehyde frameworks relies on a toolkit of powerful reactions that allow for the precise installation of functional groups on the aromatic ring. Key strategies include leveraging the directing effects of existing substituents or activating the ring for specific transformations.

Directed Ortho Metalation (DoM) and Formylation Protocols

Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The methoxy (B1213986) group is an effective DMG. The process begins with the coordination of the Lewis acidic lithium to the Lewis basic heteroatom of the DMG. wikipedia.org This complexation increases the kinetic acidity of the ortho-protons, allowing the strong base to selectively remove one, forming a stabilized aryllithium intermediate. wikipedia.orgharvard.edu This intermediate can then be quenched with an electrophile to introduce a desired functional group.

For the synthesis of benzaldehydes, N,N-dimethylformamide (DMF) is a commonly used electrophilic source of the formyl group. thieme-connect.de The aryllithium species attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the ortho-formylated product. The power of DoM lies in its high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

| Reaction Step | Description | Key Reagents |

| 1. Lithiation | Coordination of organolithium to the DMG and subsequent deprotonation of the ortho-position. | Arene with DMG (e.g., anisole), Organolithium reagent (e.g., n-BuLi) |

| 2. Formylation | The generated aryllithium attacks the formylating agent. | Electrophilic formyl source (e.g., DMF) |

| 3. Hydrolysis | Aqueous workup to hydrolyze the intermediate and yield the final aldehyde. | Water, mild acid |

Nucleophilic Aromatic Substitution (SNAr) Reactions for Methoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) provides a pathway for introducing nucleophiles, such as a methoxy group, onto an aromatic ring. This reaction is fundamentally different from electrophilic aromatic substitution and requires specific substrate features. The aromatic ring must be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group. masterorganicchemistry.com

The mechanism proceeds via an addition-elimination pathway. A nucleophile, like the methoxide (B1231860) ion (CH₃O⁻), attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized onto the EWGs, which is crucial for the stability of this intermediate. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com For the introduction of a methoxy group, a common leaving group is a halide, particularly fluoride (B91410), as the C-F bond is highly polarized and its cleavage is not the rate-determining step. masterorganicchemistry.com

For example, a di-fluoro-substituted benzaldehyde could potentially undergo selective SNAr with sodium methoxide, where one fluorine atom is displaced to install the methoxy group. The regioselectivity would be dictated by the positions of the other substituents and their ability to stabilize the Meisenheimer intermediate. wuxiapptec.com

Halogen-Metal Exchange and Subsequent Electrophilic Quenching with Formyl Sources

Halogen-metal exchange is another powerful tool for generating aryllithium reagents regioselectively. wikipedia.org This reaction involves treating an aryl halide (typically an iodide or bromide) with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium). thieme-connect.deias.ac.in The reaction is an equilibrium process, but it is typically driven forward by the formation of a more stable organolithium species. wikipedia.org The rate of exchange is generally fastest for iodine, followed by bromine and then chlorine (I > Br > Cl), making aryl iodides excellent substrates for this transformation. wikipedia.org

This method offers a complementary approach to DoM, as the lithium is introduced at the exact position of the halogen atom. ias.ac.in Once the aryllithium intermediate is formed, it can be trapped with an electrophilic formylating agent, such as DMF or ethyl formate, to introduce the aldehyde functionality. thieme-connect.demq.edu.au This two-step sequence is often performed in one pot and is highly efficient for preparing substituted benzaldehydes from the corresponding aryl halides.

| Parameter | Description |

| Substrate | Aryl halide (Aryl-I or Aryl-Br are most common) |

| Reagent | Organolithium (n-BuLi, s-BuLi, t-BuLi) |

| Intermediate | Aryllithium (Aryl-Li) |

| Electrophile | Formyl source (DMF, ethyl formate) |

| Product | Benzaldehyde derivative |

Specific Synthesis of 3-Fluoro-4-iodo-2-methoxybenzaldehyde (B6253962) via Nitrile Reduction

A direct and reliable method for the synthesis of aldehydes involves the reduction of the corresponding nitriles. This approach is particularly useful when the nitrile precursor is readily accessible.

Reductive Transformation of 3-Fluoro-4-iodo-2-methoxybenzonitrile to the Aldehyde

The synthesis of 3-fluoro-4-iodo-2-methoxybenzaldehyde can be achieved from its nitrile precursor, 3-fluoro-4-iodo-2-methoxybenzonitrile. The critical step is the partial reduction of the nitrile group to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.commasterorganicchemistry.com

The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the primary amine. adichemistry.com DIBAL-H acts as an electrophilic reducing agent. The reaction mechanism involves the coordination of the Lewis acidic aluminum to the nitrile nitrogen, followed by the transfer of a hydride ion to the carbon atom. masterorganicchemistry.comchemistrysteps.com This forms a stable aluminum-imine intermediate. Crucially, at low temperatures, this intermediate does not react further with another equivalent of DIBAL-H. chemistrysteps.com Subsequent hydrolytic workup cleaves the carbon-nitrogen double bond, liberating the desired aldehyde. adichemistry.comchemistrysteps.com

The synthesis of the required nitrile precursor could potentially be achieved through iodination of 3-fluoro-2-methoxybenzonitrile, drawing analogy from the synthesis of related isomers.

Synthetic Routes to Key Isomers and Related Benzaldehyde Derivatives

The synthesis of isomers and related structures provides valuable insights into the directing effects of substituents and allows for the development of structure-activity relationships in medicinal chemistry.

3-Fluoro-4-methoxybenzaldehyde: This isomer can be synthesized from 2-fluoro-4-bromoanisole. The key step is a Rosenmund-von Braun reaction, where the bromo-substituent is displaced by a cyano group using copper(I) cyanide in a polar aprotic solvent like dimethylformamide (DMF). The resulting 3-fluoro-4-methoxybenzonitrile (B1362260) can then be purified and subsequently reduced to the aldehyde using a method like the DIBAL-H reduction described previously. prepchem.com An alternative starting point is 3-fluoro-4-hydroxybenzaldehyde, which can be methylated to afford the target compound. ossila.com

Methodological Advancements in Green Chemistry for Halogenated Aldehyde Synthesis

The synthesis of halogenated aldehydes, including complex structures like 3-Fluoro-4-iodo-2-methoxybenzaldehyde, has traditionally involved methods that utilize hazardous reagents, harsh reaction conditions, and environmentally persistent solvents. However, the growing emphasis on sustainable chemical manufacturing has spurred significant research into greener and more eco-friendly synthetic alternatives. rjpn.org These advancements align with the core principles of green chemistry, which advocate for waste prevention, atom economy, the use of safer chemicals and solvents, energy efficiency, and the use of renewable feedstocks. rjpn.org For halogenated aldehydes, this translates to developing novel methodologies for both the introduction of halogen atoms (fluorination and iodination) and the formation of the aldehyde group that are safer, more efficient, and have a reduced environmental footprint.

Methodological progress in this area focuses on several key strategies. One approach involves the use of less hazardous and more atom-economical halogenating agents. For instance, traditional iodination methods often rely on reagents that produce significant waste. Modern protocols are shifting towards the use of molecular iodine (I₂) or simple iodide salts in combination with environmentally benign oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen. lookchem.comresearchgate.net These oxidants are advantageous as their primary byproduct is water. lookchem.com Similarly, for fluorination, researchers are moving away from harsh fluorinating agents towards alternatives like potassium fluoride (KF), often used in solvent-free or mechanochemical conditions, which eliminates the need for high-boiling, toxic solvents. rsc.org

Another significant area of advancement is the development and application of novel catalytic systems. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com For example, copper(II) oxide has been demonstrated as an effective catalyst for the α-iodination of aromatic ketones, a related transformation, under neutral conditions. organic-chemistry.org Furthermore, the use of visible-light photoredox catalysis represents a paradigm shift in providing activation energy for chemical reactions. This technique uses light as a clean and inexpensive energy source to drive reactions under mild conditions, often replacing the need for stoichiometric strong oxidants and allowing the use of simple, inexpensive halide salts. researchgate.netnih.gov

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Green chemistry promotes the use of water, supercritical fluids, or biodegradable solvents like polyethylene (B3416737) glycol (PEG) over conventional volatile organic compounds (VOCs). benthamdirect.com Research has demonstrated successful iodination reactions of aromatic compounds using an iodine-iodic acid combination in PEG-400, which offers advantages in terms of easy isolation and quantitative yields. benthamdirect.com In some cases, reactions can be performed entirely in water or even under solvent-free conditions, representing a significant step towards sustainable synthesis. lookchem.comrsc.org

The following tables summarize key research findings in the green synthesis of halogenated aromatic compounds, illustrating the practical application of these principles.

Table 1: Green Iodination Methodologies for Aromatic Compounds

| Catalyst/Reagent System | Substrate Type | Oxidant | Solvent | Conditions | Yield | Green Chemistry Aspect | Reference |

|---|---|---|---|---|---|---|---|

| I₂ | Aromatic/Heteroaromatic Compounds | H₂O₂ (30%) | Water | 50 °C, 24 h | Very Good | Use of water as a solvent and a safe oxidizer (H₂O₂). lookchem.com | lookchem.com |

| CuO / I₂ | Aromatic Ketones | - | Methanol | 65 °C, 1 h | High | Neutral reaction conditions, recyclable catalyst potential. organic-chemistry.org | organic-chemistry.org |

| I₂ / HIO₃ | Benzaldehydes, Phenols, etc. | HIO₃ | PEG-400 | Not specified | Quantitative | Use of a biodegradable, green reaction medium (PEG-400). benthamdirect.com | benthamdirect.com |

Table 2: Advanced Green Halogenation and Aldehyde Synthesis Techniques

| Methodology | Transformation | Reagents/Catalyst | Energy Source | Key Advantage | Reference |

|---|---|---|---|---|---|

| Photoredox Catalysis | Deformylative Halogenation | Organic Photoredox Catalyst, NaBr/HCl | Visible Light | Avoids stoichiometric oxidants, uses inexpensive halide salts. researchgate.netnih.gov | researchgate.netnih.gov |

| Mechanochemistry | Aromatic Nucleophilic Fluorination | KF / Quaternary Ammonium Salts | Mechanical Grinding | Solvent-free, rapid reaction at ambient conditions. rsc.org | rsc.org |

| V-based Catalysis | Toluene Oxidation to Benzaldehyde | NH₄VO₃ / H₂O₂ | Thermal (60 °C) | Avoids organic solvents, highly selective, uses a benign oxidant. mdpi.com | mdpi.com |

These advancements collectively contribute to the development of more sustainable synthetic routes for halogenated aldehydes. By integrating greener reagents, alternative solvents, innovative catalytic systems, and energy-efficient reaction conditions, chemists can significantly reduce the environmental impact associated with the production of these valuable chemical intermediates. The ongoing development in this field promises even more efficient and eco-friendly methodologies for the synthesis of 3-Fluoro-4-iodo-2-methoxybenzaldehyde and its analogues in the future.

Reactivity and Sophisticated Chemical Transformations of 3 Fluoro 4 Iodo 2 Methoxybenzaldehyde

Versatility of the Aldehyde Functional Group in Condensation and Addition Reactions

The aldehyde moiety in 3-fluoro-4-iodo-2-methoxybenzaldehyde (B6253962) serves as a versatile handle for a variety of chemical transformations, primarily involving nucleophilic addition to the electrophilic carbonyl carbon. These reactions are fundamental in organic synthesis for the formation of new carbon-heteroatom and carbon-carbon bonds.

The carbonyl group of 3-fluoro-4-iodo-2-methoxybenzaldehyde readily undergoes condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives to form the corresponding imines (Schiff bases), oximes, and hydrazones. These reactions typically proceed under mild acidic or basic catalysis and involve the initial nucleophilic addition to the carbonyl group, followed by dehydration.

Imines: The reaction with primary amines furnishes imines, which are valuable intermediates in their own right, for example, in the synthesis of secondary amines via reduction. The formation of fluorinated imines is a common strategy in the development of bioactive compounds. nih.gov

Oximes: Treatment with hydroxylamine hydrochloride in the presence of a base leads to the formation of the corresponding oxime. Oximes are important functional groups in medicinal chemistry and can also be rearranged to amides (Beckmann rearrangement).

Hydrazones: Reaction with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields hydrazones. These derivatives are often crystalline solids and have been historically used for the characterization of aldehydes and ketones.

| Reagent | Product | Typical Conditions |

| Primary Amine (R-NH₂) | Imine | Mild acid or base catalysis, solvent (e.g., ethanol, toluene) |

| Hydroxylamine (NH₂OH) | Oxime | Base (e.g., pyridine, sodium acetate), solvent (e.g., ethanol) |

| Hydrazine (N₂H₄) | Hydrazone | Mild acid catalysis, solvent (e.g., ethanol) |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be smoothly oxidized to the corresponding 3-fluoro-4-iodo-2-methoxybenzoic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent) to avoid potential side reactions with other functional groups.

Reduction: Conversely, the aldehyde can be selectively reduced to 3-fluoro-4-iodo-2-methoxybenzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, though care must be taken to avoid reduction of other functional groups.

| Transformation | Reagent | Product |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

Selective Reactivity of Halogen Substituents (Fluoro and Iodo)

The presence of two different halogen atoms on the aromatic ring of 3-fluoro-4-iodo-2-methoxybenzaldehyde opens up avenues for selective functionalization, particularly through transition metal-catalyzed cross-coupling reactions.

The carbon-iodine bond of 3-fluoro-4-iodo-2-methoxybenzaldehyde is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. harvard.edulibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. harvard.edulibretexts.orgorganic-chemistry.org It is a widely used method for the synthesis of biaryl compounds.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org

Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (organostannane) and is catalyzed by palladium. wikipedia.orgharvard.edulibretexts.org It is known for its tolerance of a wide range of functional groups. wikipedia.orgharvard.edulibretexts.org

| Reaction | Coupling Partner | Catalyst System |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N, piperidine) |

| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) |

A key feature of 3-fluoro-4-iodo-2-methoxybenzaldehyde in the context of cross-coupling reactions is the significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds. The C-I bond is considerably more reactive towards oxidative addition to a palladium(0) center, which is the rate-determining step in many cross-coupling catalytic cycles. harvard.edu This disparity allows for the selective functionalization of the C-I bond while leaving the C-F bond intact.

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-OTf > C-Cl >> C-F. The high bond dissociation energy of the C-F bond makes it largely unreactive under standard cross-coupling conditions that readily cleave the C-I bond. This chemoselectivity is a powerful tool for sequential functionalization of the aromatic ring.

While the carbon-iodine bond is primarily reactive in transition metal-catalyzed reactions, the carbon-fluorine bond can potentially undergo nucleophilic aromatic substitution (SₙAr). In an SₙAr reaction, a nucleophile displaces a leaving group (in this case, fluoride) on an aromatic ring. libretexts.org The success of this reaction is highly dependent on the electronic nature of the aromatic ring. libretexts.org

Halofunctionalization of Alkenes Utilizing Iodinated Intermediates

The carbon-iodine bond in 3-Fluoro-4-iodo-2-methoxybenzaldehyde can potentially be harnessed for the halofunctionalization of alkenes. In such reactions, the iodinated aromatic compound can serve as a source of an electrophilic iodine species, which activates the alkene towards nucleophilic attack. This process, often mediated by an activating agent, leads to the formation of a new carbon-halogen bond and a new carbon-nucleophile bond across the double bond of the alkene.

While specific examples of using 3-Fluoro-4-iodo-2-methoxybenzaldehyde for this purpose are not extensively documented, the general mechanism of iodofunctionalization of alkenes using iodoarenes is well-established. The reaction typically proceeds through the formation of an iodonium (B1229267) ion intermediate upon the reaction of the alkene with an activated iodine species generated from the iodoarene. This intermediate is then trapped by a nucleophile.

The reactivity of 3-Fluoro-4-iodo-2-methoxybenzaldehyde in such transformations would be influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating methoxy (B1213986) group and the electron-withdrawing fluoro and aldehyde groups will modulate the electrophilicity of the iodine atom.

Below is a data table illustrating hypothetical products from the halofunctionalization of a generic alkene (R-CH=CH₂) with 3-Fluoro-4-iodo-2-methoxybenzaldehyde in the presence of different nucleophiles.

| Alkene | Nucleophile (Nu-H) | Activating Agent | Product |

| R-CH=CH₂ | H₂O | AgOTf | R-CH(OH)-CH₂I |

| R-CH=CH₂ | CH₃OH | NIS | R-CH(OCH₃)-CH₂I |

| R-CH=CH₂ | CH₃CN | TfOH | R-CH(NHC(O)CH₃)-CH₂I |

Role of the Methoxy Group in Directing Aromatic Substitution and Influencing Electronic Properties

In the context of 3-Fluoro-4-iodo-2-methoxybenzaldehyde, the positions for further electrophilic substitution are influenced by the combined directing effects of the existing substituents. The aldehyde group is a meta-director and a deactivating group. libretexts.orguomustansiriyah.edu.iq The fluoro and iodo groups are ortho, para-directing but deactivating. longdom.org

The powerful activating and ortho, para-directing effect of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. libretexts.orgyoutube.comyoutube.com However, the steric hindrance from the adjacent aldehyde group and the electronic deactivation by the other substituents will influence the regioselectivity. The most probable position for electrophilic attack would be C5, which is para to the methoxy group and meta to the aldehyde group, and is also sterically accessible.

The following table summarizes the electronic properties and directing effects of the substituents on the aromatic ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Effect |

| -CHO | C1 | -I | -M | Deactivating | Meta |

| -OCH₃ | C2 | -I | +M | Activating | Ortho, Para |

| -F | C3 | -I | +M | Deactivating | Ortho, Para |

| -I | C4 | -I | +M | Deactivating | Ortho, Para |

Cascade and Multicomponent Reactions Involving the Aromatic Core and Aldehyde Moiety

The aldehyde functionality and the reactive positions on the aromatic ring of 3-Fluoro-4-iodo-2-methoxybenzaldehyde make it an excellent candidate for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures in a single pot by combining three or more reactants. mdpi.comresearchgate.netdoi.orgnih.govresearchgate.netmdpi.comnih.gov

The aldehyde group can participate in a variety of transformations that can initiate a cascade sequence, such as Knoevenagel condensation, Wittig reactions, or the formation of imines. mdpi.com These initial reactions can generate reactive intermediates that undergo subsequent intramolecular cyclizations or further intermolecular reactions.

For instance, a multicomponent reaction involving 3-Fluoro-4-iodo-2-methoxybenzaldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or an amine could lead to the synthesis of highly substituted dihydropyridines, a common scaffold in medicinal chemistry. researchgate.net

The table below presents hypothetical cascade and multicomponent reactions involving 3-Fluoro-4-iodo-2-methoxybenzaldehyde.

| Reaction Type | Reactants | Potential Product |

| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Ammonia | Highly substituted dihydropyridine |

| Biginelli Reaction | Urea, Ethyl acetoacetate | Dihydropyrimidinone derivative |

| Ugi Reaction | Amine, Isocyanide, Carboxylic acid | α-acylamino amide derivative |

Derivatization Strategies for Accessing Complex Molecular Architectures

3-Fluoro-4-iodo-2-methoxybenzaldehyde serves as a versatile platform for the synthesis of more complex molecules through various derivatization strategies. The presence of multiple functional groups allows for a range of selective transformations.

The aldehyde group can be readily transformed into other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkene via a Wittig reaction. researchgate.net It can also undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. researchgate.net

The carbon-iodine bond is particularly valuable for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of new carbon-carbon bonds. This enables the connection of the benzaldehyde (B42025) core to other aromatic or aliphatic fragments, significantly increasing molecular complexity.

The following table outlines potential derivatization strategies for 3-Fluoro-4-iodo-2-methoxybenzaldehyde.

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Functional Group |

| Oxidation | KMnO₄ or CrO₃ | Aldehyde | Carboxylic Acid |

| Reduction | NaBH₄ | Aldehyde | Alcohol |

| Wittig Reaction | Ph₃P=CHR | Aldehyde | Alkene |

| Reductive Amination | R-NH₂, NaBH₃CN | Aldehyde | Amine |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Iodo | Aryl/Alkyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Iodo | Alkynyl |

These derivatization strategies highlight the potential of 3-Fluoro-4-iodo-2-methoxybenzaldehyde as a key intermediate in the synthesis of a wide range of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. ossila.combiosynth.comossila.com

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 4 Iodo 2 Methoxybenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 3-Fluoro-4-iodo-2-methoxybenzaldehyde (B6253962) is expected to reveal distinct signals for each of its chemically non-equivalent protons. The aromatic region would feature two signals corresponding to the protons on the benzene (B151609) ring, while the aliphatic region would show a signal for the methoxy (B1213986) group protons, and the aldehydic proton would appear significantly downfield.

The aldehydic proton (-CHO) is anticipated to be the most deshielded, appearing as a singlet at approximately 10.3 ppm due to the strong electron-withdrawing effect of the carbonyl oxygen. The two aromatic protons are expected to appear as doublets due to coupling with each other. The proton at position 5 (H-5) would likely resonate around 7.9 ppm, while the proton at position 6 (H-6) would be found further upfield, near 7.2 ppm. The methoxy group (-OCH₃) protons would appear as a sharp singlet around 4.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | ~10.3 | Singlet (s) | N/A |

| H-5 | ~7.9 | Doublet (d) | ~8.0 |

| H-6 | ~7.2 | Doublet (d) | ~8.0 |

| -OCH₃ | ~4.0 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3-Fluoro-4-iodo-2-methoxybenzaldehyde, eight distinct signals are expected, corresponding to the six aromatic carbons, the aldehydic carbon, and the methoxy carbon.

The aldehydic carbon (C=O) is typically found in the highly deshielded region of the spectrum, around 188 ppm. The carbon atom attached to the iodine (C-4) would be significantly shielded due to the heavy atom effect, with an expected chemical shift around 90 ppm. The carbon bearing the fluorine atom (C-3) will appear as a doublet due to one-bond C-F coupling, anticipated around 160 ppm. The carbon attached to the methoxy group (C-2) would be deshielded, appearing near 155 ppm. The remaining aromatic carbons and the methoxy carbon would have characteristic chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~188 |

| C-1 | ~125 |

| C-2 (-OCH₃) | ~155 |

| C-3 (-F) | ~160 (d, ¹JCF ≈ 250 Hz) |

| C-4 (-I) | ~90 |

| C-5 | ~135 |

| C-6 | ~115 |

| -OCH₃ | ~56 |

¹⁹F NMR is a highly sensitive technique used to analyze the environment of fluorine atoms in a molecule. In the case of 3-Fluoro-4-iodo-2-methoxybenzaldehyde, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a benzene ring, the chemical shift is typically observed in the range of -110 to -140 ppm relative to a standard such as CFCl₃. The signal may exhibit fine structure due to coupling with adjacent protons, which can further aid in structural confirmation.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals for H-5, H-6, and the methoxy group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. For instance, the aldehydic proton would show correlations to C-1 and C-6, and the methoxy protons would correlate to C-2, confirming the placement of these functional groups.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound and is particularly useful for identifying functional groups.

The FTIR spectrum of 3-Fluoro-4-iodo-2-methoxybenzaldehyde would display characteristic absorption bands corresponding to its functional groups. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1690-1710 cm⁻¹. The C-H stretch of the aldehyde group would likely appear as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group would produce a strong band around 1250 cm⁻¹. Additionally, the C-F and C-I stretching vibrations would be present in the fingerprint region, typically below 1200 cm⁻¹ and 600 cm⁻¹, respectively.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850-2960 | Medium |

| Aldehyde C-H Stretch | 2720 & 2820 | Weak |

| Aldehyde C=O Stretch | 1690-1710 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Aromatic C-O Stretch | 1250-1270 | Strong |

| C-F Stretch | 1100-1200 | Strong |

| C-I Stretch | 500-600 | Medium |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy offers a detailed fingerprint of the vibrational modes within a molecule, complementary to infrared spectroscopy. For 3-Fluoro-4-iodo-2-methoxybenzaldehyde, the Raman spectrum is expected to be rich with characteristic bands arising from the substituted benzene ring and its functional groups. While direct experimental data for this specific compound is not widely published, analysis of related structures provides a robust framework for predicting and interpreting its vibrational spectrum.

The key vibrational modes anticipated for 3-Fluoro-4-iodo-2-methoxybenzaldehyde are:

Carbonyl (C=O) Stretch: The aldehyde C=O stretching vibration is a strong and characteristic Raman band, typically appearing in the region of 1680-1715 cm⁻¹. The exact position is sensitive to the electronic effects of the ring substituents.

Aromatic C-C Stretching: The benzene ring gives rise to several characteristic stretching vibrations, usually observed in the 1400-1600 cm⁻¹ region. These bands can be indicative of the substitution pattern.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are typically found around 3000-3100 cm⁻¹. In-plane and out-of-plane C-H bending modes occur at lower frequencies and can be influenced by the positions of the substituents.

C-F Stretching: The carbon-fluorine stretching vibration is expected in the range of 1100-1250 cm⁻¹.

C-I Stretching: Due to the heavier mass of the iodine atom, the carbon-iodine stretching vibration is anticipated at a much lower frequency, typically between 500 and 600 cm⁻¹. The observation of overtone progressions for the I₂ stretching vibration in resonance Raman studies of iodine in organic solvents highlights the sensitivity of Raman spectroscopy to iodine-containing compounds. uoa.gr

Methoxy Group Vibrations: The -OCH₃ group will exhibit characteristic vibrations, including C-O stretching and CH₃ rocking and stretching modes.

Table 1: Predicted Raman Vibrational Modes for 3-Fluoro-4-iodo-2-methoxybenzaldehyde

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H Stretch | 2720 - 2820 | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1715 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Strong, Multiple |

| C-F Stretch | 1100 - 1250 | Medium to Strong |

| C-O (Methoxy) Stretch | 1000 - 1300 | Medium |

| C-I Stretch | 500 - 600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. bioanalysis-zone.comalgimed.com For 3-Fluoro-4-iodo-2-methoxybenzaldehyde (C₈H₆FIO₂), the theoretical monoisotopic mass can be calculated with high precision.

Accurate Mass: The exact mass of the molecular ion [M]⁺ is a critical piece of data for confirming the elemental formula. The theoretical exact mass of C₈H₆FIO₂ is calculated to be 279.9447 g/mol . Experimental HRMS measurements that match this value within a few parts per million (ppm) would provide strong evidence for the compound's identity.

Fragmentation Pattern: In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. wikipedia.orglibretexts.org For 3-Fluoro-4-iodo-2-methoxybenzaldehyde, the following fragmentation pathways are plausible:

Loss of a hydrogen radical (-H•): This would result in a fragment ion [M-H]⁺ with m/z 278.9369, which is often a stable acylium ion. libretexts.org

Loss of the formyl group (-CHO•): This would lead to the [M-CHO]⁺ ion with m/z 250.9526.

Loss of a methyl radical (-CH₃•): Fragmentation of the methoxy group could result in an [M-CH₃]⁺ ion with m/z 264.9189.

Loss of iodine radical (-I•): Cleavage of the C-I bond would produce an [M-I]⁺ fragment at m/z 152.0430.

Decarbonylation (-CO): Loss of a carbon monoxide molecule from the acylium ion is also a common fragmentation pathway for aldehydes.

The relative abundances of these fragment ions in the mass spectrum provide valuable structural information.

Table 2: Predicted HRMS Data for 3-Fluoro-4-iodo-2-methoxybenzaldehyde

| Ion Formula | Calculated m/z | Description |

| [C₈H₆FIO₂]⁺• | 279.9447 | Molecular Ion |

| [C₈H₅FIO₂]⁺ | 278.9369 | Loss of H• |

| [C₇H₅FIO]⁺• | 250.9526 | Loss of CHO• |

| [C₇H₃FIO₂]⁺ | 264.9189 | Loss of CH₃• |

| [C₈H₆FO₂]⁺ | 152.0430 | Loss of I• |

X-ray Crystallography and Solid-State Structural Analysis of Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 3-Fluoro-4-iodo-2-methoxybenzaldehyde itself is not publicly available, analysis of derivatives and related multi-substituted benzaldehydes can offer significant insights into its likely molecular geometry, conformation, and intermolecular interactions. rsc.orgnih.gov

The core of 3-Fluoro-4-iodo-2-methoxybenzaldehyde is a planar benzene ring. The substituents—aldehyde, fluorine, iodine, and methoxy groups—will have specific bond lengths, bond angles, and torsional angles relative to the ring. The planarity of the molecule can be influenced by steric hindrance between adjacent bulky substituents. In this case, the methoxy group at position 2 and the iodine atom at position 4 are relatively large, which may lead to some out-of-plane distortion of the methoxy group to minimize steric strain.

The conformation of the aldehyde and methoxy groups relative to the benzene ring is also of interest. The aldehyde group is generally coplanar with the aromatic ring to maximize conjugation. The methoxy group may adopt a conformation that minimizes steric interactions with the adjacent fluorine atom and the aldehyde group.

In the solid state, molecules of 3-Fluoro-4-iodo-2-methoxybenzaldehyde would be expected to pack in a way that maximizes stabilizing intermolecular interactions. rsc.orgnih.gov These interactions can include:

Halogen Bonding: The iodine atom, being a soft Lewis acid, can participate in halogen bonding with Lewis basic sites on neighboring molecules, such as the oxygen atom of the carbonyl or methoxy group.

C-H···O Hydrogen Bonding: Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms of the aldehyde and methoxy groups are likely to play a significant role in the crystal packing.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.orguobabylon.edu.iqresearchgate.net The UV-Vis spectrum of 3-Fluoro-4-iodo-2-methoxybenzaldehyde is expected to show characteristic absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

The benzene ring itself has characteristic π → π* transitions. The presence of substituents significantly affects the position and intensity of these absorption bands. The aldehyde, methoxy, fluoro, and iodo groups all act as auxochromes and chromophores, modifying the electronic structure of the benzene ring.

π → π Transitions:* These are typically high-intensity absorptions. The conjugation of the aldehyde group with the benzene ring lowers the energy gap for these transitions, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths compared to unsubstituted benzene. The methoxy group, being an electron-donating group, will further contribute to this red shift. The fluoro and iodo substituents will also influence the position of these bands through their inductive and mesomeric effects.

n → π Transitions:* The carbonyl group of the aldehyde also has a non-bonding (n) pair of electrons on the oxygen atom. The transition of one of these electrons to an antibonding π* orbital (n → π) is also possible. These transitions are typically of lower intensity and occur at longer wavelengths than the π → π transitions.

The solvent used for UV-Vis analysis can also influence the positions of the absorption maxima due to solute-solvent interactions. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands.

Table 3: Expected UV-Vis Absorption Properties of 3-Fluoro-4-iodo-2-methoxybenzaldehyde

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | 250 - 300 | High |

| n → π | 300 - 350 | Low |

Advanced Applications and Research Utility of 3 Fluoro 4 Iodo 2 Methoxybenzaldehyde Scaffolds

Strategic Role as Key Intermediates in Complex Organic Synthesis

In the field of complex organic synthesis, substituted benzaldehydes are prized as pivotal intermediates. acs.orgresearchgate.netacs.orgrug.nl The 3-Fluoro-4-iodo-2-methoxybenzaldehyde (B6253962) scaffold is particularly notable due to its array of functional groups that can be selectively manipulated. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. ossila.com

The presence of both fluorine and iodine atoms on the aromatic ring offers distinct advantages for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity difference allows for the selective introduction of a substituent at the 4-position via the iodo group, while leaving the fluoro group at the 3-position intact for a subsequent transformation. This strategic utility is crucial for the controlled and efficient assembly of highly functionalized and complex molecular architectures.

Applications in Medicinal Chemistry and Drug Discovery Research

The structural motifs present in 3-Fluoro-4-iodo-2-methoxybenzaldehyde are frequently found in biologically active compounds, making it a valuable starting material in drug discovery.

Precursors for the Synthesis of Active Pharmaceutical Ingredients (APIs)

Fluorinated benzaldehyde (B42025) derivatives are widely used as precursors for Active Pharmaceutical Ingredients (APIs). ossila.com The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. nbinno.com This compound serves as a key building block for constructing the core structures of various therapeutic agents. Its utility is analogous to other substituted benzaldehydes, such as 4-Fluoro-3-methylbenzaldehyde, which are indispensable in the synthesis of advanced pharmaceuticals. nbinno.com

Scaffolds for the Development of Novel Bioactive Molecules (e.g., potential enzyme inhibitors, receptor ligands)

The 3-Fluoro-4-iodo-2-methoxybenzaldehyde scaffold is a valuable platform for developing novel bioactive molecules. Research on analogous compounds has demonstrated significant potential. For instance, curcuminoid analogues synthesized from 3-Fluoro-4-hydroxybenzaldehyde have shown potent inhibitory activity against human ovarian cancer cell lines. ossila.com Similarly, hydrazone derivatives prepared from this starting material exhibited strong anti-inflammatory properties by inhibiting macrophage migration. ossila.com The triazole heterocyclic system, which can be synthesized from aldehyde precursors, is known to produce molecules with enzyme inhibition properties. nih.gov Given these precedents, 3-Fluoro-4-iodo-2-methoxybenzaldehyde is a promising starting point for creating new enzyme inhibitors and receptor ligands, where the fluorine and methoxy (B1213986) groups can fine-tune electronic properties and binding interactions.

Contribution to the Synthesis of Diverse Heterocyclic and Carbocyclic Systems (e.g., quinazolines, indanone derivatives, benzosuberone derivatives)

The aldehyde functionality is a key reactive group for the construction of a wide array of ring systems. nih.gov Structurally similar compounds like 2-Fluoro-3-methoxybenzaldehyde are employed in the synthesis of diverse bicyclic heterocycles, including quinazolines, hydroisoquinolines, and acrydinone. ossila.com Furthermore, this class of compound is instrumental in building carbocyclic systems such as benzosuberone derivatives through multi-step reaction sequences that often begin with a Wittig reaction at the aldehyde group, followed by intramolecular cyclization. ossila.com The presence of halogens on the aromatic ring of 3-Fluoro-4-iodo-2-methoxybenzaldehyde provides additional handles for post-cyclization functionalization, further expanding the molecular diversity that can be achieved.

Table 1: Synthetic Applications of Substituted Benzaldehyde Scaffolds in Medicinal Chemistry

| Precursor Scaffold Analogue | Resulting Molecular Class | Biological/Therapeutic Application Area |

|---|---|---|

| 3-Fluoro-4-hydroxybenzaldehyde | Curcuminoid Analogues | Anticancer (Ovarian Cancer) ossila.com |

| 3-Fluoro-4-hydroxybenzaldehyde | Hydrazone Derivatives | Anti-inflammatory ossila.com |

| 2-Fluoro-3-methoxybenzaldehyde | Benzosuberone Derivatives | API Synthesis ossila.com |

| 2-Fluoro-3-methoxybenzaldehyde | Quinazolines, Hydroisoquinolines | Heterocyclic Scaffolds for Drug Discovery ossila.com |

| Aldehyde-bearing precursors | 1,2,4-Triazole Derivatives | Enzyme Inhibition nih.gov |

Applications in Agrochemical Research as Synthetic Precursors

In agrochemical research, the development of new, more effective, and targeted crop protection agents is a constant goal. Fluorinated compounds play a crucial role in this field. The strategic incorporation of fluorine can enhance the potency and selectivity of herbicides, fungicides, and insecticides. Intermediates like 4-Fluoro-3-methylbenzaldehyde are vital for synthesizing these advanced agrochemicals. nbinno.com By analogy, 3-Fluoro-4-iodo-2-methoxybenzaldehyde represents a valuable precursor for the creation of novel agrochemical candidates, with its multiple functionalization points allowing for the systematic modification and optimization of biological activity.

Utility in Materials Science for Optoelectronic and Functional Materials (e.g., dyes for solar cells)

The field of materials science leverages the unique electronic and physical properties of highly functionalized organic molecules. Fluorine-containing functional materials are emerging as important tools for achieving improved performance and stability in a variety of applications. psu.edu The introduction of fluorine can significantly alter properties such as hydrophobicity and electronic structure. psu.edu While direct applications of 3-Fluoro-4-iodo-2-methoxybenzaldehyde in this area are still emerging, its polysubstituted aromatic structure makes it an intriguing candidate for the synthesis of novel functional materials. Fluorinated compounds are being explored as precursors for fluoropolymers and as components in the development of materials for optoelectronic devices, such as dyes for solar cells, where tuning the electronic properties of the molecule is key to performance. man.ac.uk

Insights into Biosynthetic Pathways of Halogenated Aromatic Metabolites

The presence of halogen atoms in natural products often imparts significant biological activity. nih.gov Nature has evolved sophisticated enzymatic machinery to incorporate halogens, primarily chlorine, bromine, and iodine, into a wide array of organic molecules. nih.govresearchgate.net Understanding these biosynthetic pathways provides valuable insights into the construction of complex halogenated compounds like 3-fluoro-4-iodo-2-methoxybenzaldehyde and offers inspiration for the development of novel biocatalytic methods. rsc.org

Halogenated metabolites are produced by a diverse range of organisms, including bacteria, fungi, marine invertebrates, and algae. rsc.org The biosynthesis of these compounds is catalyzed by specific enzymes known as halogenases. frontiersin.org These enzymes can be broadly categorized based on their mechanism of action and the type of halogen they incorporate. nih.govfrontiersin.org

Key Classes of Halogenating Enzymes:

Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to generate a reactive electrophilic halogenating species, often described as a "halonium ion equivalent" (e.g., "Cl⁺", "Br⁺", "I⁺"). researchgate.net This reactive intermediate then participates in the electrophilic substitution of electron-rich aromatic substrates. frontiersin.org Haloperoxidases are relatively non-specific in their substrate scope. rsc.org

Flavin-Dependent Halogenases (FDHs): This class of enzymes requires a reduced flavin cofactor (FADH₂), molecular oxygen, and a halide ion. rsc.org They are known for their high regioselectivity and substrate specificity, making them particularly interesting for biotechnological applications. researchgate.net The mechanism involves the formation of a peroxyflavin intermediate, which then reacts with the halide to generate a hypohalous acid (HOX) as the active halogenating agent. rsc.org

Non-Heme Iron/α-Ketoglutarate-Dependent Halogenases: These enzymes catalyze the halogenation of unactivated C-H bonds through a radical-based mechanism. They are less common in the context of aromatic halogenation but are crucial for the synthesis of certain aliphatic halogenated compounds. frontiersin.org

The biosynthesis of iodinated aromatic metabolites, in particular, is a fascinating area of study. While iodine is less abundant in the terrestrial environment compared to chlorine and bromine, marine organisms are a rich source of iodinated natural products. The enzymatic iodination of aromatic precursors, such as tyrosine, is a key step in the biosynthesis of thyroid hormones in vertebrates, highlighting the biological significance of this process. In the context of microbial biosynthesis, the incorporation of iodine into aromatic rings is thought to follow similar enzymatic strategies involving haloperoxidases or specific iodinases. nih.govacs.org

The intricate and highly selective nature of enzymatic halogenation provides a powerful blueprint for the development of green and sustainable synthetic methods. rsc.org By harnessing the power of these biocatalysts, it may be possible to achieve selective halogenations of complex aromatic scaffolds that are challenging to accomplish using traditional chemical methods.

Interactive Data Table: Major Classes of Halogenating Enzymes

| Enzyme Class | Cofactors/Cosubstrates | Halogenating Species | Typical Substrates |

| Haloperoxidases | H₂O₂, Halide ions (Cl⁻, Br⁻, I⁻) | Electrophilic halogen ("X⁺") | Electron-rich aromatics |

| Flavin-Dependent Halogenases | FADH₂, O₂, Halide ions | Hypohalous acid (HOX) | Specific aromatic precursors |

| Non-Heme Iron Halogenases | α-Ketoglutarate, O₂, Fe(II) | Halogen radical (X•) | Aliphatic C-H bonds |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, prioritizing efficiency and minimizing waste. For a polysubstituted aromatic like 3-Fluoro-4-iodo-2-methoxybenzaldehyde (B6253962), future research will likely focus on moving beyond traditional multi-step syntheses, which often involve protecting groups and generate significant waste, towards more sustainable and atom-economical approaches.

One promising direction is the application of C-H functionalization reactions. researchgate.netacs.orgacs.org This strategy allows for the direct introduction of functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials. For instance, developing catalytic systems that can selectively introduce the fluoro, iodo, and methoxy (B1213986) groups onto a simpler benzaldehyde (B42025) precursor would represent a significant advancement in synthetic efficiency. The concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, will be a key metric in evaluating these new routes. rsc.org Reactions like catalytic hydrogenations and multicomponent reactions are prime examples of atom-economical processes that could be adapted for the synthesis of this and related compounds. jocpr.comresearchgate.net

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Sustainable Synthesis (Future Goal) |

| Starting Materials | Often complex and pre-functionalized | Simple, readily available precursors |

| Number of Steps | Multiple steps, often with protection/deprotection | Fewer steps, ideally a one-pot process |

| Byproducts | Significant generation of stoichiometric waste | Minimal waste, with water often being the only byproduct |

| Atom Economy | Generally low | High, approaching 100% in ideal cases |

| Catalysis | Often relies on stoichiometric reagents | Utilizes efficient and recyclable catalysts |

Exploration of Novel Catalytic Transformations and Stereoselective Reactions

The reactivity of the aldehyde functional group, coupled with the electronic effects of the fluoro, iodo, and methoxy substituents, makes 3-Fluoro-4-iodo-2-methoxybenzaldehyde a compelling substrate for novel catalytic transformations. Future research is expected to delve into reactions that can selectively modify the molecule to generate a diverse range of derivatives with potentially valuable properties.

Palladium-catalyzed cross-coupling reactions, for example, could be employed to replace the iodine atom with various other functional groups, opening up a vast chemical space for exploration. nih.gov Furthermore, the development of stereoselective reactions, where one stereoisomer is formed preferentially, is a cornerstone of modern organic synthesis. masterorganicchemistry.com For aldehydes, asymmetric additions to the carbonyl group are of particular interest for the synthesis of chiral alcohols, which are important building blocks in the pharmaceutical industry. The ortho-alkoxy group in 3-Fluoro-4-iodo-2-methoxybenzaldehyde could play a crucial role in directing the stereochemical outcome of such reactions. researchgate.net The exploration of chiral catalysts, including organocatalysts and transition metal complexes, will be instrumental in achieving high levels of stereocontrol. mdpi.commdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for seamless scale-up. researchgate.netbohrium.comacs.orgnih.gov For the synthesis and derivatization of 3-Fluoro-4-iodo-2-methoxybenzaldehyde, flow chemistry platforms could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Automated synthesis platforms, which combine robotics with flow chemistry, represent the next frontier in chemical synthesis. researchgate.net These systems can perform multi-step syntheses and reaction optimizations with minimal human intervention. acs.org The development of automated protocols for the synthesis of a library of derivatives based on the 3-Fluoro-4-iodo-2-methoxybenzaldehyde scaffold could significantly accelerate the discovery of new molecules with desired properties. This high-throughput approach is particularly valuable in the early stages of drug discovery and materials science research.

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations, for instance, can be used to predict the electronic properties, reactivity, and spectroscopic signatures of molecules like 3-Fluoro-4-iodo-2-methoxybenzaldehyde and its derivatives. mdpi.comresearchgate.netcanterbury.ac.ukresearchgate.netnih.gov

By understanding the structure-property relationships at a molecular level, researchers can computationally design new derivatives with specific, tailored properties. For example, DFT analysis can help in predicting the reactivity of different sites on the molecule, guiding the design of selective chemical transformations. researchgate.net This in silico approach can significantly reduce the time and resources required for experimental work by prioritizing the synthesis of the most promising candidates. The prediction of properties such as absorption and emission spectra, nonlinear optical properties, and interaction with biological targets will be a key focus of these computational studies.

Table 2: Potential Applications of Computational Design

| Application Area | Computational Method | Predicted Properties |

| Catalyst Design | DFT, Molecular Dynamics | Reaction barriers, catalyst-substrate interactions |

| Materials Science | DFT, QSAR | Electronic properties, band gap, charge transport |

| Drug Discovery | Molecular Docking, QSAR | Binding affinity, ADME/Tox properties |

Investigation of Multifunctional Hybrid Materials Incorporating the 3-Fluoro-4-iodo-2-methoxybenzaldehyde Moiety

The unique electronic and structural features of 3-Fluoro-4-iodo-2-methoxybenzaldehyde make it an attractive building block for the creation of multifunctional hybrid materials. lanl.gov By incorporating this molecule into larger structures, such as polymers or metal-organic frameworks (MOFs), it is possible to create materials with novel and enhanced properties. researchgate.netrsc.orgtesisenred.netacs.org

For example, the aldehyde group can be used as a reactive handle to graft the molecule onto polymer backbones, potentially imparting new optical or electronic properties to the resulting material. acs.org In the realm of MOFs, which are crystalline materials with a high degree of porosity, incorporating functionalized linkers derived from 3-Fluoro-4-iodo-2-methoxybenzaldehyde could lead to materials with tailored gas adsorption, separation, or catalytic properties. The presence of halogen atoms could also facilitate post-synthetic modification of these materials, further expanding their functional diversity. researchgate.net The development of these hybrid materials could have applications in areas such as sensing, catalysis, and electronics. mdpi.comsemanticscholar.org

Q & A

What are the critical considerations for synthesizing 3-Fluoro-4-iodo-2-methoxybenzaldehyde with high regioselectivity?

Level: Advanced

Methodological Answer:

Regioselectivity in synthesis is influenced by the electronic effects of substituents. The fluorine atom (electron-withdrawing) and methoxy group (electron-donating) create competing ortho/para-directing effects. To prioritize iodination at the 4-position:

- Use iodine monochloride (ICl) in acetic acid, leveraging its mild electrophilicity to favor substitution at the electron-deficient position adjacent to fluorine .

- Monitor reaction progress via HPLC to detect byproducts (e.g., 3-Fluoro-2-iodobenzoic acid derivatives) and adjust stoichiometry .

- Confirm regiochemistry using NOESY NMR to assess spatial proximity between iodine and methoxy protons .

How can contradictory spectral data (NMR vs. LC-MS) be resolved during characterization?

Level: Advanced

Methodological Answer:

Contradictions often arise from impurities or tautomerism. For this compound:

- Aldehyde proton detection: In DMSO-d₆, the aldehyde proton (δ ~10 ppm) may broaden due to hydrogen bonding. Use high-field NMR (600 MHz+) and compare with deuterated chloroform spectra to confirm .

- LC-MS discrepancies: Check for in-source fragmentation (e.g., loss of iodine, m/z ~127) using soft ionization (APCI instead of ESI). Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., ¹²⁷I vs. ¹²⁹I) .

What strategies mitigate iodine displacement during cross-coupling reactions?

Level: Advanced

Methodological Answer:

The C–I bond is susceptible to premature cleavage under harsh conditions. To preserve iodine for Suzuki-Miyaura or Ullmann couplings:

- Use Pd(XPhos)₃ catalysts at ≤80°C to minimize oxidative addition side reactions .

- Pre-functionalize the aldehyde group as an acetal to prevent aldehyde-Pd coordination, which accelerates iodine loss .

- Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and isolate intermediates before coupling .

How does the fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution?

Level: Advanced

Methodological Answer:

Fluorine’s strong electron-withdrawing effect activates the benzene ring for nucleophilic attack at positions ortho and para to itself. However, steric hindrance from the methoxy and iodine groups limits accessible sites.

- Experimental design: Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites .

- Validation: Perform kinetic studies with model nucleophiles (e.g., NaOMe) in DMF at 50°C, analyzing product ratios via GC-MS .

What purification techniques are optimal for isolating 3-Fluoro-4-iodo-2-methoxybenzaldehyde from halogenated byproducts?

Level: Basic

Methodological Answer:

- Column chromatography: Use silica gel with a gradient of hexane/EtOAc (8:2 to 7:3) to separate halogenated impurities (e.g., di-iodinated derivatives). Monitor fractions by UV at 254 nm .

- Recrystallization: Dissolve in hot ethanol, then cool to −20°C. The compound’s lower solubility compared to bromo/chloro analogs allows selective crystallization .

- Purity validation: Confirm >97% purity via HPLC (C18 column, 70:30 MeOH/H₂O, λ = 280 nm) .

How to assess the compound’s stability under varying storage conditions?

Level: Basic

Methodological Answer:

- Light sensitivity: Store in amber vials under argon. Conduct accelerated degradation studies using UV-Vis spectroscopy (λ = 350 nm) to detect aldehyde oxidation .

- Thermal stability: Perform TGA-DSC to identify decomposition temperatures. For long-term storage, keep at −20°C in anhydrous DMSO .

What computational tools predict the compound’s interactions in enzyme inhibition studies?

Level: Advanced

Methodological Answer:

- Docking simulations: Use AutoDock Vina with protein targets (e.g., cytochrome P450) to model binding poses. The iodine atom’s van der Waals radius may occupy hydrophobic pockets .

- MD simulations: Run GROMACS trajectories to assess stability of halogen bonds between iodine and backbone carbonyls .

How to differentiate this compound from structural analogs (e.g., 3-Fluoro-4-bromo-2-methoxybenzaldehyde) spectroscopically?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.